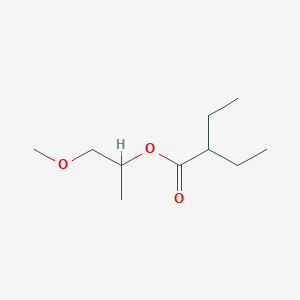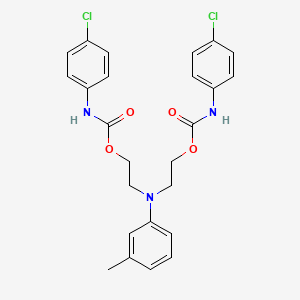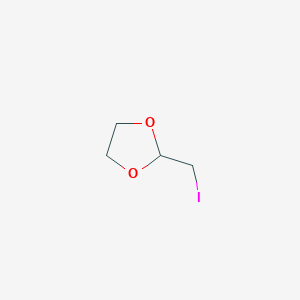
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyrazole ring, which is further connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole ring and the carboxylic acid group. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a similar carbene precursor. The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. Finally, the carboxylic acid group can be introduced through oxidation of an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated systems for the subsequent reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can yield alcohols. Substitution reactions on the pyrazole ring can yield a variety of substituted pyrazole derivatives.
科学的研究の応用
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity .
類似化合物との比較
Similar Compounds
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but lacks the cyclopropyl group on the pyrazole ring.
1-[4-(trifluoromethyl)-1H-pyrazol-1-yl]cyclopropane-1-carboxylic acid: Contains a trifluoromethyl group instead of a cyclopropyl group.
Uniqueness
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
1-(4-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(3-4-10)12-6-8(5-11-12)7-1-2-7/h5-7H,1-4H2,(H,13,14) |
InChIキー |
JESYEEMRQNGBBP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN(N=C2)C3(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




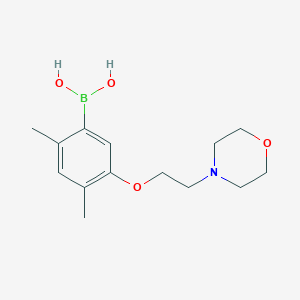
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
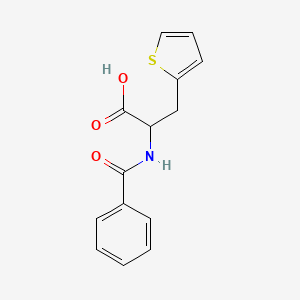


![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
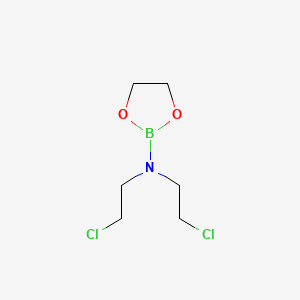
![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
